1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
“1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1354953-67-5 . It is used in the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition, sphingosine-1-phosphate receptor agonists, RhoA inhibitors for cardiovascular disease therapy, and alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Scientific Research Applications
Antibacterial and Antimicrobial Activities
Several studies have synthesized derivatives of quinoline and piperidine to evaluate their antibacterial and antimicrobial potentials. For instance, Xiaoguang Huang et al. (2010) introduced 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties to the quinolone core, showing comparable antibacterial activity against quinolone-susceptible and multidrug-resistant strains, notably Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010). Similarly, D. Ashok et al. (2014) synthesized (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones with notable antibacterial activity against bacterial and fungal strains (Ashok et al., 2014).
Anticancer Activities
Research into the anticancer properties of quinoline and piperidine derivatives has yielded promising results. S. Harishkumar et al. (2018) reported on the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives showing considerable growth inhibition of human cancer cell lines, demonstrating their potential as anticancer agents (Harishkumar et al., 2018).
Catalytic and Synthetic Applications
The compound and its derivatives have also been explored for their catalytic and synthetic applications. H. R. H. Astaneh et al. (2018) utilized nanocrystalline ZnO as a catalyst for synthesizing 4-hydroxy-3-[aryl(piperidin-1-yl)methyl] quinolin-2(1H)-ones, highlighting a green, efficient synthesis method (Astaneh et al., 2018).
Metabolic Fate and Drug Design
The metabolic fate and potential for drug design of synthetic cannabinoid receptor agonists related to the quinoline and piperidine scaffold have been studied. Matthias J. Richter et al. (2021) investigated the in vitro phase I/II metabolites of QMPSB and QMPCB, emphasizing the importance of understanding metabolic pathways for toxicological screening and predicting drug interactions (Richter et al., 2021).
Mechanism of Action
Quinoline derivatives
are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as a scaffold for leads in drug discovery . Quinoline is a weak tertiary base and can form salts with acids . It can participate in both electrophilic and nucleophilic substitution reactions .
Piperidine derivatives
, on the other hand, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride are not fully understood yet. Quinoline and piperidine, the parent compounds, have been extensively studied. Quinoline derivatives have been used in various significant fields due to their versatility . Piperidine derivatives are present in more than twenty classes of pharmaceuticals
Cellular Effects
Some piperidine derivatives have shown effects against cancer cells
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other quinoline and piperidine derivatives .
Properties
IUPAC Name |
1-quinolin-2-ylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c18-15(19)12-7-9-17(10-8-12)14-6-5-11-3-1-2-4-13(11)16-14;/h1-6,12H,7-10H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLILONAAXCPYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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